An In-depth Technical Guide to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4)
An In-depth Technical Guide to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a heterocyclic compound featuring the unique structural motifs of both adamantane and a 2-aminothiazole core. The adamantane moiety, known for its lipophilic and rigid cage-like structure, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic profiles.[1][2] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in a variety of compounds with a broad spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] This guide will delve into the physicochemical properties of the title compound, propose a detailed synthetic route based on the well-established Hantzsch thiazole synthesis, and explore its hypothesized biological activities and mechanisms of action. Furthermore, we present detailed, self-validating experimental protocols for the synthesis, characterization, and biological evaluation of this compound, aiming to provide a solid foundation for future research and drug discovery efforts.
Introduction: The Convergence of Adamantane and 2-Aminothiazole
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine represents an intriguing convergence of two such pharmacologically significant moieties.
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The Adamantane Moiety: This bulky, lipophilic, and rigid tricyclic alkane has been termed a "lipophilic bullet" in medicinal chemistry.[1] Its incorporation into drug candidates can significantly improve their absorption, distribution, metabolism, and excretion (ADME) properties by increasing lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[5][6] The rigid adamantane cage can also serve as a robust scaffold to orient functional groups for optimal interaction with biological targets.[5] Several adamantane-containing drugs are in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]
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The 2-Aminothiazole Core: The 2-aminothiazole ring is a versatile heterocyclic scaffold that is a key component of numerous biologically active compounds.[3] Derivatives of 2-aminothiazole have been reported to exhibit a wide array of therapeutic effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant activities.[4][7] This broad spectrum of activity makes the 2-aminothiazole nucleus an attractive starting point for the development of novel therapeutic agents.[4]
The amalgamation of these two structural motifs in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine suggests a molecule with a potentially favorable pharmacokinetic profile and a predisposition for diverse biological activities. This guide will provide the necessary technical information to explore these possibilities.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development.
| Property | Value | Source |
| CAS Number | 201992-89-4 | [8] |
| Molecular Formula | C₁₄H₂₀N₂S | [8] |
| Molecular Weight | 248.39 g/mol | [8] |
| Appearance | Solid (predicted) | [9] |
| InChI Key | Information not available | |
| SMILES | CC1=C(SC(=N)N1)C12CC3CC(C1)CC(C3)C2 |
Note: Some physical properties like melting point, boiling point, and solubility have not been experimentally determined and reported in the available literature.
Synthesis and Characterization
The most plausible and efficient method for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is the Hantzsch thiazole synthesis . This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][5]
Proposed Synthetic Pathway
The synthesis would proceed via the reaction of 1-(adamantan-1-yl)-1-chloropropan-2-one with thiourea.
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
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1-(Adamantan-1-yl)propan-2-one
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N-Chlorosuccinimide (NCS)
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Thiourea
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Ethanol
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Sodium bicarbonate
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Step 1: α-Chlorination of 1-(Adamantan-1-yl)propan-2-one
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In a round-bottom flask, dissolve 1-(Adamantan-1-yl)propan-2-one (1 equivalent) in a suitable solvent such as dichloromethane.
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Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-haloketone, 1-(adamantan-1-yl)-1-chloropropan-2-one.
Step 2: Hantzsch Thiazole Synthesis
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Dissolve the crude 1-(adamantan-1-yl)-1-chloropropan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
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Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Biological Activities and Mechanisms of Action
While no specific biological data for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine has been reported, the known activities of structurally related adamantane-thiazole derivatives allow for the formulation of several research hypotheses.
Potential as an Antidiabetic Agent
Recent studies have shown that certain 4-adamantyl-thiazole derivatives exhibit potent α-amylase inhibition and antiglycation activities, suggesting their potential as antidiabetic agents.[10]
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Hypothesized Mechanism of Action: The compound may act as an inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia. Additionally, it may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
Caption: Hypothesized CCR4 antagonist mechanism of action.
Proposed Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, the following detailed protocols are proposed.
In Vitro α-Amylase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch to produce reducing sugars. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNSA) method.
Protocol Outline:
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Prepare a solution of α-amylase in phosphate buffer (pH 6.9).
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Prepare various concentrations of the test compound and the standard inhibitor (acarbose) in DMSO.
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In a 96-well plate, add the α-amylase solution to wells containing the test compound or acarbose. Incubate for 10 minutes at 37°C.
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Add a starch solution to each well to initiate the enzymatic reaction. Incubate for 20 minutes at 37°C.
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Stop the reaction by adding DNSA reagent.
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Heat the plate at 100°C for 5 minutes.
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Cool the plate to room temperature and measure the absorbance at 540 nm.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Antiglycation Assay (BSA-Glucose Model)
Principle: This assay assesses the ability of the test compound to inhibit the non-enzymatic glycation of bovine serum albumin (BSA) by glucose, which can be monitored by measuring the fluorescence of advanced glycation end-products (AGEs).
Protocol Outline:
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Prepare a reaction mixture containing BSA and glucose in phosphate buffer (pH 7.4).
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Add various concentrations of the test compound or the standard inhibitor (aminoguanidine) to the reaction mixture.
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Incubate the mixtures at 37°C for 7 days in the dark.
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After incubation, measure the fluorescence intensity of the samples (excitation at 370 nm, emission at 440 nm).
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Calculate the percentage of inhibition and determine the IC₅₀ value.
CCR4 Receptor Binding Assay
Principle: This is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CCL17) from the CCR4 receptor expressed on cell membranes.
Protocol Outline:
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Prepare membranes from a cell line stably expressing the human CCR4 receptor.
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In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-CCL17 and varying concentrations of the test compound.
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Incubate for 1-2 hours at room temperature.
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Wash the plate to remove unbound radioligand.
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Measure the radioactivity remaining on the filter plate using a scintillation counter.
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Determine the IC₅₀ value by analyzing the displacement curve.
Conclusion
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a compound of significant interest for further investigation in the field of medicinal chemistry. The strategic combination of the adamantane and 2-aminothiazole moieties suggests a high potential for favorable pharmacokinetic properties and diverse biological activities. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via the Hantzsch reaction is robust and amenable to optimization. The hypothesized biological activities as an antidiabetic agent, 11β-HSD1 inhibitor, or CCR4 antagonist are grounded in the established pharmacology of related compounds and provide clear avenues for future research. The detailed experimental protocols offer a starting point for researchers to explore the therapeutic potential of this promising molecule.
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